molecular formula C20H23N5O2 B4064256 ethyl 1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxylate

ethyl 1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxylate

Cat. No.: B4064256
M. Wt: 365.4 g/mol
InChI Key: HCAWVNQWLQLFEZ-UHFFFAOYSA-N
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Description

Ethyl 1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a piperidine ring, which is a six-membered nitrogen-containing ring.

Preparation Methods

The synthesis of ethyl 1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxylate involves several steps. One common method includes the condensation of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The reaction mixture is refluxed for several hours, and the progress is monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace hydrogen atoms.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxylate can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

ethyl 1-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-3-27-20(26)15-7-9-24(10-8-15)18-17-12-23-25(19(17)22-13-21-18)16-6-4-5-14(2)11-16/h4-6,11-13,15H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAWVNQWLQLFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxylate
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ethyl 1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxylate
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ethyl 1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxylate
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ethyl 1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxylate
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ethyl 1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxylate
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ethyl 1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxylate

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